molecular formula C10H13NO4S B13063405 Propyl 4-sulfamoylbenzoate CAS No. 59777-58-1

Propyl 4-sulfamoylbenzoate

Cat. No.: B13063405
CAS No.: 59777-58-1
M. Wt: 243.28 g/mol
InChI Key: OXHAQAYCDYITKB-UHFFFAOYSA-N
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Description

Propyl 4-sulfamoylbenzoate is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly for its role as a building block in the development of enzyme inhibitors . This ester features a sulfamoyl group positioned para to the benzoate ester on its aromatic ring, a configuration that is recognized as a privileged structure for targeting metalloenzymes . The core research value of this compound and its derivatives lies in their application as inhibitors of key enzymatic targets. Structurally related 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the arachidonic acid pathway responsible for inflammatory mediator production . Some optimized derivatives in this class have demonstrated submicromolar IC50 values, highlighting the potential of this molecular scaffold for anti-inflammatory drug discovery . Furthermore, the p-sulfamoyl benzamide moiety serves as a foundational fragment in the development of targeted protein degraders, such as PROTACs and hydrophobic tags (HyTs), for human carbonic anhydrase II (hCAII) . This innovative approach leverages the reversible coordination of the sulfonamide group with the zinc atom in the enzyme's active site, enabling the degradation of the protein rather than mere inhibition . In oncology research, dual inhibitors targeting both P-glycoprotein (a multidrug resistance transporter) and carbonic anhydrase XII (a tumor-associated enzyme) represent a promising strategy to overcome chemoresistance in cancer cells . This compound, with its sulfonamide group, provides a critical pharmacophore for the design of such hybrid molecules aimed at sensitizing resistant cancers to conventional chemotherapy . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59777-58-1

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

propyl 4-sulfamoylbenzoate

InChI

InChI=1S/C10H13NO4S/c1-2-7-15-10(12)8-3-5-9(6-4-8)16(11,13)14/h3-6H,2,7H2,1H3,(H2,11,13,14)

InChI Key

OXHAQAYCDYITKB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for Propyl 4 Sulfamoylbenzoate and Its Structural Analogues

Direct Esterification and Transesterification Strategies for Propyl 4-Sulfamoylbenzoate Formation

Direct esterification and transesterification are fundamental reactions for the formation of the propyl ester group in this compound.

Fischer Esterification Approaches for Carboxylic Acid Derivatization

Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters. wikipedia.orgmasterorganicchemistry.com This acid-catalyzed reaction involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst. wikipedia.org

In the context of this compound, the starting material would be 4-sulfamoylbenzoic acid, which is reacted with propanol (B110389) under acidic conditions. Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). wikipedia.orgoperachem.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (propanol) is often used, which can also serve as the solvent. masterorganicchemistry.comoperachem.com Additionally, the removal of water as it is formed, for instance by using a Dean-Stark apparatus, can shift the equilibrium to favor the product. wikipedia.orgoperachem.com

For example, a general procedure involves dissolving the carboxylic acid in the alcohol, adding a catalytic amount of acid, and heating the mixture to reflux for a period of 1 to 10 hours at temperatures ranging from 60–110 °C. wikipedia.orgoperachem.com A study on the synthesis of methyl 4-sulfamoylbenzoate, a close analog, involved refluxing 4-sulfamoylbenzoic acid with methanol (B129727) and sulfuric acid, achieving a high yield of 95%. smolecule.com A similar approach with propanol would be expected to yield this compound.

Table 1: Fischer Esterification Reaction Parameters

Starting MaterialReagentCatalystKey ConditionsProduct
4-Sulfamoylbenzoic acidPropanolH₂SO₄ or TsOHReflux, excess alcohol, water removalThis compound

Transesterification Pathways Utilizing Pre-formed Esters

Transesterification is another viable route for the synthesis of this compound. This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, a readily available methyl or ethyl ester of 4-sulfamoylbenzoic acid could be converted to the propyl ester by reaction with propanol.

This method is particularly useful when the starting carboxylic acid is sensitive to the harsh conditions of direct esterification. The reaction is also an equilibrium process, and driving it to completion often requires using a large excess of the desired alcohol (propanol) or removing the lower-boiling alcohol (e.g., methanol or ethanol) by distillation. researchgate.net In one study, various alkyl 6-(N-substituted sulfamoyl)cyclohex-1-ene-1-carboxylates were prepared via transesterification with the appropriate alcohol in the presence of a catalytic amount of concentrated sulfuric acid. acs.org

Sulfonamidation Routes to Access the 4-Sulfamoylbenzoyl Moiety

The formation of the sulfonamide group is a critical step in the synthesis of the 4-sulfamoylbenzoyl core structure.

Reactions Involving Sulfonyl Chlorides

A common and effective method for forming sulfonamides is the reaction of a sulfonyl chloride with an amine. merckmillipore.com In the synthesis of compounds related to this compound, a key intermediate is 4-carboxybenzenesulfonyl chloride. nih.gov This intermediate can be reacted with ammonia (B1221849) or an ammonia equivalent to form the sulfonamide group.

The synthesis of 4-carboxybenzenesulfonyl chloride itself can be achieved by reacting 4-carboxybenzoic acid with thionyl chloride. ijpsjournal.com Subsequently, the treatment of 4-carboxybenzenesulfonyl chloride with an amine source yields the corresponding sulfonamide. A new strategy has been developed for the one-pot synthesis of sulfonamides from aromatic carboxylic acids and amines, proceeding through a decarboxylative chlorosulfonylation followed by amination. nih.govacs.org

Amidation of Carboxyl-Sulfonamides and Activated Esters

An alternative approach involves forming the amide bond of the sulfonamide at a different stage of the synthesis. For instance, a pre-existing carboxyl-sulfonamide can be esterified as described in the Fischer esterification section.

Another strategy involves the amidation of activated esters. A one-pot procedure for converting carboxylic acids to N-acyl sulfonamides via a thio acid/azide amidation has been reported. nih.govacs.orgfigshare.com This method is compatible with sensitive functional groups. nih.govacs.orgfigshare.com While not directly applied to this compound in the provided context, it represents a potential pathway for the formation of the sulfonamide moiety in related structures.

Multi-step Convergent and Divergent Synthesis Approaches for Functionalized Sulfamoylbenzoates

For the synthesis of more complex or functionalized analogs of this compound, multi-step strategies are often employed. msu.eduvapourtec.comudel.edu These can be either convergent, where different fragments of the molecule are synthesized separately and then joined together, or divergent, where a common intermediate is used to create a library of related compounds.

Protecting groups may be necessary to prevent unwanted side reactions of sensitive functional groups during the synthesis. msu.edu For instance, the carboxylic acid group might be protected as an ester during the sulfonamidation step, and then deprotected before the final esterification with propanol. The synthesis of methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)benzoate is an example that likely involves a multi-step approach to assemble the different components of the molecule. evitachem.com

Chemo- and Regioselective Considerations in the Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a multi-step process that requires careful management of functional group reactivity to ensure the correct placement of substituents and to avoid unwanted side reactions. Key challenges lie in the regioselectivity of the initial aromatic substitution and the chemoselectivity of subsequent transformations involving the two key functional groups: the carboxyl group (or its ester derivative) and the sulfamoyl group.

A primary route to the 4-sulfamoylbenzoic acid scaffold involves the chlorosulfonation of benzoic acid or its derivatives. The directing effects of the substituents on the aromatic ring are paramount for achieving the desired 1,4-substitution pattern. The carboxylic acid group is a deactivating, meta-directing group. However, the synthesis of the para-isomer, 4-(chlorosulfonyl)benzoic acid, can be achieved from alternative starting materials like p-toluenesulfonyl chloride through oxidation chemicalbook.com or from p-aminobenzoic acid via a diazotization-sulfonylation sequence, thereby circumventing the regioselectivity issue of direct sulfonation. google.com For substituted benzoic acids, the regiochemical outcome is a result of the combined directing effects of all substituents. For instance, in the sulfonation of 2,3-dichlorobenzoic acid, the meta-directing effect of the carboxyl group guides the incoming chlorosulfonyl group to the 5-position.

Once the key intermediate, 4-(chlorosulfonyl)benzoic acid or its ester, is obtained, the subsequent reactions must be chemoselective. The molecule possesses two electrophilic sites: the sulfur atom of the sulfonyl chloride and the carbon atom of the carboxyl group/ester. The sulfonyl chloride is generally more reactive towards nucleophiles like amines than the ester or carboxylic acid. This difference in reactivity allows for the selective formation of the sulfonamide.

For example, the synthesis of N-substituted 4-sulfamoylbenzoic acids often starts with methyl 4-(chlorosulfonyl)benzoate. The reaction with a primary or secondary amine preferentially occurs at the sulfonyl chloride group to form the sulfonamide, leaving the methyl ester intact. d-nb.info The ester can then be hydrolyzed in a subsequent step to yield the final carboxylic acid derivative.

A significant challenge arises when using a more reactive starting material like m-(chlorosulfonyl)benzoyl chloride, which has two highly reactive acyl chloride and sulfonyl chloride groups. Achieving chemoselectivity in this case is difficult. However, studies using continuous-flow reactors have shown that selectivity can be significantly improved compared to batch processes, even at higher temperatures and without the need for catalysts. beilstein-journals.org By carefully controlling parameters such as concentration and temperature, it is possible to selectively react one site over the other. beilstein-journals.org

Table 1: Chemoselectivity in the Synthesis of m-Sulfamoylbenzamide Analogues This interactive table summarizes the screening results for achieving the best chemoselectivity in the reaction of m-(chlorosulfonyl)benzoyl chloride with azepane.

Final Concentration Temperature (°C) Solvent Chemoselectivity (%) Reference
40 mM -15 THF 45 beilstein-journals.org
5 mM -15 THF 89 beilstein-journals.org
100 mM Room Temp THF Low (Precipitation) beilstein-journals.org

Advancements in Sustainable Synthetic Pathways for Sulfamoylbenzoates

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to reduce their environmental impact. The synthesis of sulfamoylbenzoates is evolving to incorporate more sustainable practices, focusing on reducing waste, using safer solvents, and improving energy efficiency.

One of the most significant advancements is the replacement of traditional volatile organic solvents with water. Water is a safe, non-toxic, and inexpensive solvent. Facile and environmentally benign methods for synthesizing sulfonamides in aqueous media have been developed. rsc.orgmdpi.com These methods often use simple inorganic bases like sodium carbonate as acid scavengers, eliminating the need for organic bases. mdpi.com The product can often be isolated by simple filtration after acidification, minimizing complex purification steps. rsc.org A water-phase synthesis for probenecid, an N,N-dipropyl derivative of 4-sulfamoylbenzoic acid, has been patented, highlighting the industrial applicability of this approach. google.com

Energy efficiency is another key aspect of green synthesis. Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sigmaaldrich.cnnih.gov This technique has been successfully applied to the synthesis of various sulfonamide derivatives, including those with pyrazoline and chalcone (B49325) moieties. nih.gov In some cases, microwave irradiation can significantly improve yields and drastically reduce reaction times from hours to minutes. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Sulfonyl Chloride Synthesis This interactive table illustrates the improved efficiency of microwave irradiation for the synthesis of sulfonyl chlorides from bromides.

Heating Method Reaction Time Yield (%) Reference
Conventional 24 hours 37 nih.gov
Microwave 10 minutes 41 nih.gov
Optimized Microwave 15 minutes 50 nih.gov

Furthermore, solvent-free reaction conditions represent an ideal green chemistry scenario. Mechanochemistry, which involves conducting reactions in ball mills in the absence of a solvent, is a promising sustainable strategy. A one-pot, solvent-free mechanochemical process for synthesizing sulfonamides from disulfides has been demonstrated, utilizing cost-effective and environmentally friendly reagents like solid sodium hypochlorite. rsc.org

The development of novel catalytic systems is also contributing to more sustainable pathways. This includes the use of recyclable catalysts to facilitate reactions like Friedel-Crafts acylations for building complex molecular scaffolds. rsc.orgresearchgate.net While still an emerging area for sulfamoylbenzoate synthesis, chemo-enzymatic methods offer high selectivity and mild reaction conditions. researchgate.net The biosynthesis of natural products containing sulfonamide and sulfamate (B1201201) groups in microorganisms provides inspiration for developing biocatalytic routes to these important compounds. nih.gov These biological systems utilize enzymes to carry out complex transformations with high precision, offering a blueprint for future sustainable synthetic strategies. nih.gov

Structure Reactivity Relationships in Propyl 4 Sulfamoylbenzoate Analogues

Influence of Electronic and Steric Effects of Substituents on Chemical Reactivity

The chemical reactivity of propyl 4-sulfamoylbenzoate analogues is profoundly influenced by the electronic and steric nature of substituents on the aromatic ring. These effects dictate the molecule's susceptibility to various chemical transformations.

A summary of how different substituents might influence reactivity is presented below:

Substituent TypeElectronic Effect on Aromatic RingImpact on Reactivity
Electron-Donating (e.g., -CH3, -OCH3)Increases electron densityActivates ring towards EAS, deactivates towards SNAr
Electron-Withdrawing (e.g., -NO2, -CN)Decreases electron densityDeactivates ring towards EAS, activates towards SNAr
Bulky Groups (e.g., -C(CH3)3)Steric hindranceCan slow reaction rates and influence regioselectivity by blocking access to nearby positions wikipedia.orgnumberanalytics.com

Conformational Analysis and Stereochemical Impact on Reactivity Pathways

The three-dimensional arrangement of atoms, or conformation, of this compound analogues is critical in determining their reactivity. fiveable.me The flexibility of the propyl chain and the rotational freedom around the bonds connecting the sulfamoyl and ester groups to the aromatic ring allow the molecule to adopt various conformations. fiveable.mersc.org

The specific conformation of a molecule can directly influence the accessibility of its reactive sites. fiveable.me For instance, a particular conformation might shield the ester carbonyl group, making it less susceptible to nucleophilic attack. Conversely, another conformation might expose the N-H bonds of the sulfonamide, facilitating hydrogen bonding or reactions at the nitrogen atom.

Stereochemistry, the spatial arrangement of atoms in a molecule, also has a profound impact on reactivity. slideshare.net In reactions involving chiral reagents or catalysts, the stereochemistry of the this compound analogue can lead to the preferential formation of one stereoisomer over another. This is particularly relevant in fields like medicinal chemistry, where the biological activity of a molecule can be highly dependent on its specific stereochemical configuration. fiveable.me The interplay of conformational preferences and stereochemical factors ultimately dictates the most likely pathway a reaction will follow. slideshare.net

Reaction Mechanism Elucidation for Transformations Involving the this compound Scaffold

Understanding the reaction mechanisms for transformations involving the this compound scaffold is essential for predicting products and optimizing reaction conditions. Key reactions include modifications of the sulfamoyl and ester groups, as well as substitutions on the aromatic ring.

Esterification or transesterification reactions involving the propyl ester are common. For example, the synthesis of various ester analogues can be achieved by reacting 4-sulfamoylbenzoyl chloride with different alcohols. mdpi.com Similarly, the sulfonamide moiety can undergo N-alkylation or N-arylation. The synthesis of N-substituted derivatives often involves the reaction of 4-(chlorosulfonyl)benzoate with primary or secondary amines. d-nb.info

Electrophilic and nucleophilic aromatic substitution reactions are also central to the chemistry of this scaffold. Given the electron-withdrawing nature of the existing substituents, nucleophilic aromatic substitution is generally favored. The mechanism for such reactions typically involves the attack of a nucleophile on the aromatic ring, forming a Meisenheimer complex, followed by the departure of a leaving group.

The Role of the Sulfamoyl and Ester Moieties in Directed Chemical Transformations

The sulfamoyl and ester groups are not merely passive components of the molecule; they actively direct the course of chemical transformations.

The Sulfamoyl Moiety (-SO2NH2):

Directing Group: As a meta-director in electrophilic aromatic substitution, it guides incoming electrophiles to the positions meta to itself due to its strong electron-withdrawing nature.

Activating Group for Nucleophilic Substitution: It strongly activates the ring for SNAr, particularly at the ortho and para positions.

Reaction Site: The sulfonamide nitrogen can act as a nucleophile or be deprotonated to form an anion, which can then participate in various reactions, including alkylation and acylation. d-nb.info The hydrogen atoms on the nitrogen can also participate in hydrogen bonding, influencing intermolecular interactions.

The Ester Moiety (-COOC3H7):

Directing Group: Similar to the sulfamoyl group, the ester is a meta-director in electrophilic aromatic substitution.

Reaction Site: The carbonyl carbon of the ester is electrophilic and susceptible to attack by nucleophiles, leading to hydrolysis, transesterification, or amidation.

Modulator of Physical Properties: The propyl group of the ester contributes to the molecule's lipophilicity, which can be crucial for its solubility and transport properties in various applications. acs.org

The combined electronic effects of both the sulfamoyl and ester groups render the aromatic ring electron-deficient, making it particularly susceptible to nucleophilic attack. This characteristic is a cornerstone of the reactivity of the this compound scaffold.

Computational and Theoretical Investigations of Propyl 4 Sulfamoylbenzoate Systems

Quantum Chemical Characterization of Electronic Structure, Charge Distribution, and Energetics

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. nih.gov For aromatic sulfonamides like Propyl 4-sulfamoylbenzoate, techniques such as Density Functional Theory (DFT) are employed to elucidate its electronic landscape. researchgate.netunige.ch These calculations can determine the distribution of electron density, identifying electron-rich and electron-poor regions, which are critical for intermolecular interactions.

Key parameters derived from quantum chemical calculations include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals sites susceptible to electrophilic and nucleophilic attack. For this compound, the sulfonamide and carbonyl groups are expected to be key regions of interaction.

Energetics: Theoretical methods can compute the molecule's total energy, heat of formation, and conformational energies, providing insights into its most stable three-dimensional structure. rsc.org Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, identifying the wavelengths of maximum absorbance. nih.govresearchgate.net

These fundamental characterizations provide a theoretical foundation for understanding the molecule's behavior in more complex biological and chemical systems.

Molecular Docking and Binding Mode Predictions for Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method has been widely applied to sulfamoylbenzoate derivatives to identify potential protein targets and understand their binding mechanisms. mdpi.com

A primary target for this class of compounds is the metalloenzyme family of carbonic anhydrases (CAs) . Docking studies consistently predict that the deprotonated sulfonamide moiety of 4-sulfamoylbenzoate derivatives coordinates directly with the catalytic zinc ion (Zn²⁺) in the active site of human carbonic anhydrase II (hCAII). acs.orgnih.govresearchgate.net This interaction is further stabilized by a network of hydrogen bonds, notably with the side chain of the Thr199 residue. acs.orgnih.govresearchgate.net

Other potential protein targets identified through docking studies for related sulfamoylbenzoate compounds include:

COVID-19 Main Protease (Mpro): The methyl ester analogue, methyl 4-sulfamoylbenzoate, has been studied as a ligand for the main protease of SARS-CoV-2, binding within the substrate-binding cleft between Domain I and Domain II. nih.gov

Cytosolic Phospholipase A2α (cPLA2α): Derivatives have been identified as inhibitors through virtual screening and their binding modes explored. d-nb.info

Pannexin-1 (Panx-1) channels: Analogues of Probenecid, which feature a sulfamoylbenzoate-like structure, have been docked into the channel to rationalize their blocking activity. mdpi.com

The table below summarizes key findings from molecular docking studies on related sulfamoylbenzoate systems.

Protein TargetPredicted LigandKey Predicted InteractionsReference(s)
Human Carbonic Anhydrase II (hCAII)Aryl sulfonamide inhibitorsSulfonamide coordinates with active site Zn²⁺; Hydrogen bonding with Thr199. acs.orgnih.govresearchgate.net
COVID-19 Main Protease (Mpro)Methyl 4-sulfamoylbenzoateBinds in the substrate-binding site between Domain I and II. nih.gov
Cytosolic Phospholipase A2α (cPLA2α)N,N-disubstituted 4-sulfamoylbenzoic acid derivativesBinding to the active site, guiding structural modifications for improved potency. d-nb.info
Pannexin-1 (Panx-1) ChannelProbenecid analoguesInteraction with the channel's binding site to explain inhibitory effects. mdpi.com

These predictions are crucial for the rational design of more potent and selective inhibitors. nottingham.ac.uk

Molecular Dynamics Simulations of this compound Interactions with Macromolecules

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the interaction between a ligand and its macromolecular target over time. mdpi.com MD simulations are used to assess the stability of the binding pose predicted by docking and to explore the conformational changes in both the ligand and the protein upon complex formation. nih.govnih.gov

In the context of this compound and its analogues, MD simulations can:

Validate Docking Poses: By running simulations of the docked complex, researchers can determine if the predicted binding mode is stable or if the ligand dissociates from the binding site. nih.gov

Analyze System Stability: Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms are calculated to monitor the stability of the complex throughout the simulation. nih.gov Stable RMSD values suggest a stable binding interaction.

Characterize Flexibility: The Root Mean Square Fluctuation (RMSF) is calculated for each residue of the protein to identify flexible regions that may be involved in ligand binding or conformational changes. nih.gov

Estimate Binding Free Energy: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to calculate the binding free energy, providing a more quantitative estimate of binding affinity. nih.gov

These simulations provide a more realistic and detailed picture of the molecular recognition process, capturing the inherent flexibility of biological systems and offering critical insights for drug design. rsc.org

In Silico Prediction of Acid-Base Properties (e.g., pKa values)

The acid-base properties, particularly the pKa value, of a molecule are critical determinants of its behavior in a biological environment. For this compound, the primary ionizable group is the sulfonamide (-SO₂NH₂) moiety. The pKa of this group dictates its ionization state at physiological pH, which is crucial for its ability to bind to metalloenzymes like carbonic anhydrase, where the deprotonated (anionic) form is required for coordinating with the active site zinc ion. acs.org

In silico methods for pKa prediction range from empirical approaches based on the Hammett equation to more sophisticated quantum mechanical calculations. Computational tools can predict pKa values by calculating the Gibbs free energy difference between the protonated and deprotonated states of the molecule. The acidity of the sulfonamide proton is influenced by the electronic properties of the entire molecule, including the benzene (B151609) ring and the propyl ester group. Accurate pKa prediction is therefore essential for understanding the compound's solubility, membrane permeability, and mechanism of action at a molecular level.

Computational Screening and Rational Design of this compound Analogues

Computational screening and rational design are powerful strategies to optimize lead compounds. google.com Starting from the this compound scaffold, new analogues can be designed in silico to enhance potency, selectivity, or pharmacokinetic properties. mdpi.com

Studies on related 4-sulfamoylbenzoic acid derivatives demonstrate several rational design approaches:

Structure-Based Design: Using the binding mode predicted from docking studies (see 4.2), modifications can be introduced to improve interactions with the target protein. For instance, extending or modifying the propyl ester chain could allow the molecule to access additional pockets or form new interactions within the binding site. d-nb.info

Analogue Derivatization: Systematic modification of different parts of the scaffold is a common strategy. Research on related compounds has shown that substitutions on the sulfonamide nitrogen can drastically alter biological activity. d-nb.infoacs.org For example, introducing various phenyl, naphthyl, or indolylalkyl moieties to the nitrogen of 4-sulfamoylbenzoic acid was explored to increase inhibitory potency against cytosolic phospholipase A2α. d-nb.info

Hybrid Molecule Design: This approach involves combining the 4-sulfamoylbenzoate core with another pharmacophore to create a dual-target inhibitor. Analogues have been synthesized that link the benzene sulfonamide moiety to a coumarin (B35378) group to create dual inhibitors of P-glycoprotein and carbonic anhydrase. mdpi.com

These computational design cycles, where new molecules are designed, docked, and evaluated in silico before synthesis, significantly streamline the drug discovery process. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound analogues, a QSAR model could be developed to predict their inhibitory potency against a specific target.

The process involves:

Data Collection: A dataset of compounds with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These can describe physicochemical properties (e.g., logP, molecular weight), electronic properties, or topological features.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that relates the descriptors to the observed activity.

Studies on N-substituted 4-sulfamoylbenzoic acid derivatives have established clear structure-activity relationships (SAR). d-nb.info For example, it was found that the nature of the substituents on the sulfonamide nitrogen significantly impacts the inhibitory activity against cPLA2α. d-nb.info Similarly, SAR studies on related pyranotacrines showed that a p-sulfamoylbenzoate moiety was favored for potent acetylcholinesterase inhibition. mdpi.com A QSAR model can quantify these relationships, allowing for the prediction of activity for new, unsynthesized analogues and providing insights into the key molecular features driving biological function.

In Silico Pharmacological Profile Prediction (e.g., ADMET for absorption, distribution, metabolism, excretion)

Beyond predicting efficacy, computational methods are crucial for forecasting the pharmacokinetic and safety profile of a compound. arxiv.org This is often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.gov For this compound, various in silico tools and web servers (e.g., pkCSM, Pre-ADMET) can be used to estimate its drug-likeness and potential liabilities. nih.govjonuns.com

Key ADMET properties that can be predicted computationally include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 permeability, and P-glycoprotein substrate/inhibitor status are estimated.

Distribution: Predictions include blood-brain barrier (BBB) permeability and plasma protein binding.

Metabolism: The model can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit CYP isoforms.

Excretion: Properties related to clearance, such as total clearance (CLtot), can be estimated.

Toxicity: A range of toxicity endpoints can be predicted, including AMES mutagenicity, hepatotoxicity (liver toxicity), and acute oral toxicity (LD₅₀). nih.gov

The table below shows a sample of predicted ADMET properties for related compounds, illustrating the type of data generated from these in silico models.

PropertyPredicted Value/ClassImplicationReference(s)
Intestinal Absorption (Human)HighLikely well-absorbed from the gut. nih.govjonuns.com
BBB PermeabilityLowUnlikely to cross the blood-brain barrier, potentially reducing CNS side effects. mdpi.com
CYP2D6 InhibitorNon-inhibitorLow risk of drug-drug interactions involving the CYP2D6 pathway. nih.gov
AMES ToxicityNon-mutagenLow likelihood of being a mutagen. nih.gov
HepatotoxicityLow riskUnlikely to cause liver damage. mdpi.comjonuns.com

These predictions are vital in the early stages of drug discovery to prioritize candidates with favorable pharmacokinetic profiles and minimize the risk of late-stage failures. arxiv.org

Advanced Analytical Characterization of Propyl 4 Sulfamoylbenzoate and Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide invaluable information regarding the molecular structure, functional groups, and electronic properties of Propyl 4-sulfamoylbenzoate and its derivatives.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and propyl ester protons. Based on the analysis of related structures, such as 4-sulfamoylbenzoic acid and various propyl esters, the predicted chemical shifts for this compound are presented in Table 1. chemicalbook.com The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the downfield region due to the deshielding effects of the electron-withdrawing sulfamoyl and ester groups. The protons of the propyl chain will resonate in the upfield region, with the methylene (B1212753) group adjacent to the ester oxygen appearing at a higher chemical shift than the other methylene and methyl groups.

Interactive Data Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (Ha)~8.15Doublet2H
Aromatic (Hb)~7.97Doublet2H
Sulfonamide (-SO₂NH₂)~7.60Singlet (broad)2H
Methylene (-OCH₂-)~4.20Triplet2H
Methylene (-CH₂-)~1.75Sextet2H
Methyl (-CH₃)~1.00Triplet3H

Note: Predicted values are based on data from similar structures and may vary depending on the solvent and experimental conditions.

Interactive Data Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)~165
Aromatic (C-SO₂)~145
Aromatic (C-COO)~135
Aromatic (CH)~130
Aromatic (CH)~128
Methylene (-OCH₂-)~67
Methylene (-CH₂-)~22
Methyl (-CH₃)~10

Note: Predicted values are based on data from analogous compounds and are for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₃NO₄S), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula.

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting fragment ions. The fragmentation pattern of protonated this compound would likely involve the loss of the propyl group, the sulfamoyl group, and other characteristic cleavages of the ester and sulfonamide functionalities. nih.gov These fragmentation pathways help to confirm the connectivity of the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the sulfonamide, the C=O stretch of the ester, the S=O stretches of the sulfonyl group, and the C-H and C=C vibrations of the aromatic ring and alkyl chain. jst.go.jpacs.orgnih.gov A table of expected characteristic IR absorption frequencies is provided below.

Interactive Data Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfonamide (N-H)Stretching3400-3200 (two bands)
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching3000-2850
Ester (C=O)Stretching~1720
Aromatic C=CStretching1600-1450
Sulfonyl (S=O)Asymmetric Stretching~1350
Sulfonyl (S=O)Symmetric Stretching~1160
Ester (C-O)Stretching~1280

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum is expected to show absorptions arising from π → π* transitions of the benzene ring. The presence of the sulfamoyl and ester substituents will influence the position and intensity of these absorption maxima (λmax). cdnsciencepub.comrsc.orgcdnsciencepub.comresearchgate.netnist.gov For substituted benzoic acids, typical absorption bands are observed around 230 nm and 270-280 nm. rsc.orgcdnsciencepub.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from related substances and impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of pharmaceutical compounds. A reversed-phase HPLC (RP-HPLC) method is typically suitable for the analysis of moderately polar compounds like this compound.

Method development would involve optimizing several parameters to achieve good resolution, peak shape, and sensitivity. Key considerations include:

Column: A C18 or C8 stationary phase is a common starting point for reversed-phase separations. mtc-usa.comwu.ac.thnih.govimeko.infocabidigitallibrary.org

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase can be adjusted to control the ionization state of the sulfamoyl and any potential acidic or basic derivatives. mtc-usa.comwu.ac.thimeko.info

Detection: UV detection is suitable for this compound due to the presence of the aromatic chromophore. The detection wavelength would be set at one of the absorption maxima determined by UV-Vis spectroscopy, likely around 230 nm or 270 nm, to ensure high sensitivity. mtc-usa.com

Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, may be necessary to separate compounds with a range of polarities, including starting materials, by-products, and degradation products.

A well-developed HPLC method will allow for the accurate quantification of this compound and the detection of any impurities, thus ensuring the quality and integrity of the compound.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to conventional HPLC. These enhancements are primarily achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures. For the analysis of this compound and its derivatives, UHPLC is an ideal technique for separating complex mixtures, quantifying the main compound, and identifying related impurities.

The enhanced resolution provided by UHPLC allows for the separation of structurally similar compounds, such as isomers or degradation products, which might co-elute in a standard HPLC system. nih.gov A typical UHPLC method for this compound would employ a reversed-phase column, such as a C18, which is effective for separating moderately polar compounds. mdpi.comresearchgate.net The mobile phase would likely consist of a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) hydroxide (B78521) or formic acid in water) and an organic solvent like methanol (B129727) or acetonitrile. mdpi.comresearchgate.net This gradient allows for the efficient elution of compounds with varying polarities.

When coupled with a mass spectrometer (UHPLC-MS), the technique provides not only retention time data but also mass-to-charge ratio information, enabling definitive peak identification and structural elucidation of unknown derivatives. mdpi.com High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, allowing for the determination of elemental compositions. mdpi.com

Table 1: Illustrative UHPLC-MS Parameters for this compound Analysis

ParameterValue
Column Kinetex® 2.6 µm PS C18 (or equivalent)
Column Dimensions 100 mm x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS Detector Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Negative

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov this compound, in its native form, possesses low volatility due to the polar sulfamoyl group, making it unsuitable for direct GC analysis. Therefore, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable analogue.

A common derivatization strategy involves silylation, which replaces the acidic protons on the sulfonamide group with a trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity and increases the volatility of the analyte, allowing it to be readily analyzed by GC. The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a BP-5 or HP-5MS) based on its boiling point and interaction with the stationary phase. rjstonline.com

Following separation, the eluting compounds enter the mass spectrometer, which typically operates in electron ionization (EI) mode. rjstonline.com In the EI source, molecules are bombarded with high-energy electrons, causing them to fragment in a reproducible manner. benthamopen.com The resulting mass spectrum, a unique "fingerprint" of the molecule, allows for unambiguous identification. The fragmentation pattern of derivatized this compound would show characteristic losses, such as the propyl group, the ester function, and fragments related to the derivatized sulfamoylbenzoyl moiety. libretexts.orgmiamioh.edu

Table 2: Typical GC-MS Operating Conditions for Derivatized this compound

ParameterValue
GC Column HP-5MS (30 m x 0.25 mm id, 0.25 µm film)
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (1 min hold), ramp at 15 °C/min to 300 °C (5 min hold)
MS Ion Source Electron Ionization (EI) at 70 eV
MS Transfer Line 290 °C
Scan Range 40-550 m/z

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties. For this compound, obtaining a single crystal suitable for X-ray diffraction would yield a complete picture of its solid-state molecular architecture.

The analysis of a related compound, Propyl 4-hydroxybenzoate, reveals that molecules in the crystal lattice are organized by intermolecular forces, specifically hydrogen bonds and π–π stacking interactions. researchgate.net Similarly, for this compound, the sulfamoyl group (-SO₂NH₂) is expected to be a key player in forming a robust hydrogen-bonding network. The N-H protons and the oxygen atoms of the sulfonyl group can act as hydrogen bond donors and acceptors, respectively, linking adjacent molecules into chains or more complex three-dimensional arrays.

The data obtained from X-ray crystallography, such as unit cell dimensions, space group, and atomic coordinates, are crucial for confirming the molecular structure, establishing stereochemistry, and understanding polymorphism. This information is invaluable for solid-state characterization and in fields such as materials science and drug development.

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

ParameterPredicted Value
Chemical Formula C₁₀H₁₃NO₄S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.9
b (Å) 10.9
c (Å) 14.8
β (°) ** 98.6
Volume (ų) **900
Z (molecules/unit cell) 4
Key Interactions N-H···O (sulfonamide) hydrogen bonds

Electrochemical Analysis for Redox Properties and Detection

Electrochemical analysis encompasses a suite of techniques used to investigate the redox properties of a compound and develop sensitive analytical detection methods. nih.gov For this compound, techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be employed to study its oxidation and reduction behavior at an electrode surface. researcher.life

Cyclic voltammetry can be used to probe the redox potentials and determine the reversibility of the electron transfer processes. nih.gov This information provides insight into the compound's potential to act as an antioxidant or participate in redox reactions. nih.gov More sensitive techniques like SWV or DPV can be optimized for quantitative analysis, allowing for the detection of this compound at very low concentrations. researcher.liferesearchgate.net By modifying the electrode surface with specific materials, it is possible to develop a highly selective and sensitive electrochemical sensor for the target analyte in various matrices. researchgate.net

Table 4: Representative Electrochemical Data for this compound

TechniqueParameterPurpose
Cyclic Voltammetry (CV) Oxidation Potential (Epa)Characterize redox properties
Square Wave Voltammetry (SWV) Peak Current (Ip) vs. ConcentrationQuantitative determination
Working Electrode Glassy Carbon Electrode (GCE)Provides a surface for electron transfer
Reference Electrode Ag/AgClProvides a stable reference potential
Supporting Electrolyte 0.1 M Phosphate Buffer (pH 7.0)Ensures conductivity of the solution
Limit of Detection (LOD) ~0.5 µM (estimated via SWV)Defines the sensitivity of the method

Applications of Sulfamoylbenzoate Compounds in Advanced Materials Science

Development of Functional Polymeric Materials

There are no published studies on the incorporation of Propyl 4-sulfamoylbenzoate into polymeric structures. The synthesis of functional polymers often involves the polymerization of monomers containing specific functional groups to impart desired properties to the final material. Although the sulfamoyl and ester moieties of this compound could theoretically be leveraged for such purposes, no research has been conducted to demonstrate this.

Role in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry investigates the non-covalent interactions between molecules that lead to the formation of large, well-organized structures. The hydrogen bonding capabilities of the sulfamoyl group and potential π-π stacking interactions of the benzene (B151609) ring in this compound could, in principle, drive self-assembly processes. However, there is a lack of experimental or computational studies to support this hypothesis for this specific compound.

Engineering of Novel Material Systems with Sulfamoylbenzoate Moieties

The design of novel materials with tailored electronic, optical, or mechanical properties often relies on the strategic incorporation of functional molecules. While sulfamoylbenzoate moieties, in general, might be considered for such applications, there are no documented instances of this compound being used to engineer new material systems.

Environmental Chemistry and Transformation Pathways of Sulfamoylbenzoate Derivatives

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For sulfamoylbenzoate derivatives, the primary abiotic mechanisms are photolysis (degradation by light) and hydrolysis (reaction with water).

Photolysis, or photodegradation, is a significant pathway for the transformation of many organic compounds in sunlit surface waters. For sulfonamide-containing compounds, which are structurally related to sulfamoylbenzoates, direct photolysis involves the absorption of solar radiation, leading to chemical alteration. The primary photochemical reactions for sulfonamides include the cleavage of the sulfur-nitrogen (S-N) bond and transformations of the aromatic ring. researchgate.netnih.gov

Key photolytic transformation pathways for related sulfonamides like sulfamethoxazole often involve isomerization, where the molecule rearranges into a structural isomer, and cleavage, which can lead to the formation of metabolites such as sulfanilic acid. nih.govresearchgate.net For Propyl 4-sulfamoylbenzoate, analogous pathways would likely involve the breaking of the S-N bond to form 4-carboxybenzenesulfonamide and propanol (B110389), or transformations on the benzoate ring. The kinetics of these reactions are influenced by factors such as water chemistry, pH, and the presence of natural photosensitizers. rsc.org

Table 1: Photodegradation Kinetics of a Related Sulfonamide (Sulfamethoxazole) under Simulated Sunlight

ParameterValueConditionsReference
Half-life (DT50)11 daysExposure to light nih.gov
Primary ProcessIsomerizationPhotolysis nih.gov
Secondary ProcessRedox ReactionBiodegradation nih.gov

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of this compound to hydrolysis is dependent on the reactivity of its ester and sulfonamide functional groups. The ester linkage is susceptible to hydrolysis, which can be catalyzed by acids or bases. nih.govnih.gov

Biotic Transformation and Biodegradation Studies

Biotic transformation, driven by microorganisms, is a crucial process for the removal of organic pollutants from the environment. nih.gov

Microorganisms, particularly bacteria, can utilize a wide array of enzymatic pathways to break down complex organic molecules. nih.gov For aromatic compounds like sulfamoylbenzoates, degradation often begins with the activation of the benzoate ring. nih.govethz.ch Bacterial species have been shown to degrade sulfonamides through various catabolic pathways. nih.gov

The degradation of the benzoate portion of the molecule may proceed through CoA-ligation followed by dearomatization and ring cleavage, a common strategy for aerobic benzoate metabolism. nih.govscience.govresearchgate.net The enzymes involved, such as benzoate-CoA ligase and dioxygenases, initiate the breakdown of the aromatic structure. nih.gov The sulfonamide group can also be a target for microbial enzymes. The enzymatic hydrolysis of the S-N bond is a key step in the degradation of many sulfonamide compounds. core.ac.ukresearchgate.net This process is typically mediated by hydrolase enzymes. nih.govmdpi.com

Table 2: Key Enzymatic Reactions in the Biodegradation of Related Aromatic and Sulfonamide Compounds

ReactionEnzyme ClassSubstrate MoietyResulting Product
Ring HydroxylationDioxygenaseBenzoate RingDihydroxylated intermediate
CoA LigationLigaseCarboxyl GroupBenzoyl-CoA
S-N Bond CleavageHydrolaseSulfonamide LinkageSulfanilic acid derivative + amine
Ester CleavageEsterasePropyl EsterCarboxylic acid + Propanol

Identifying the transformation products (TPs) of this compound is essential for a complete understanding of its environmental impact, as these metabolites may have their own toxicological properties. mdpi.com Studies on related sulfonamides have identified several common degradation products in water and soil. researchgate.netnih.gov

For this compound, the primary metabolites from abiotic and biotic degradation are expected to include:

4-Sulfamoylbenzoic acid: Formed via the hydrolysis of the propyl ester group.

Propyl 4-aminobenzoate: If the sulfonamide group is reduced to an amine.

Sulfanilic acid derivatives: Resulting from the cleavage of the S-N bond, followed by further transformations. nih.gov

Aniline: A potential breakdown product from the cleavage of the benzene (B151609) ring structure. frontiersin.org

Advanced analytical techniques, such as liquid chromatography coupled with high-resolution mass spectrometry (LC-MS), are crucial for detecting and identifying these transformation products in complex environmental samples like wastewater, surface water, and soil extracts. researchgate.netnih.gov The presence and concentration of these metabolites provide insight into the active degradation pathways in a specific environment. nih.gov

Environmental Persistence and Fate Modeling

The environmental persistence of a compound describes how long it remains in the environment before being broken down. This is often quantified by its half-life (DT50). The persistence of sulfamoylbenzoate derivatives is a result of their susceptibility to the degradation mechanisms discussed above. Sulfonamides can be mobile in soils, with their movement influenced by soil properties like organic carbon content and pH. nih.govnih.gov

Environmental fate models are computational tools used to predict the transport, transformation, and concentration of chemicals in the environment. researchgate.netwiley.com Models such as the Pesticide Root Zone Model (PRZM) and the Surface Water Concentration Calculator (SWCC) are used in regulatory assessments to estimate exposure in water bodies. stone-env.comfraunhofer.de These models incorporate data on a chemical's properties and key environmental processes:

Sorption: The binding of the chemical to soil particles, quantified by the soil-water distribution coefficient (Kd). Higher Kd values indicate less mobility. nih.gov

Degradation: The rates of photolysis, hydrolysis, and biodegradation (expressed as half-lives). nih.gov

Transport: Processes like leaching into groundwater and runoff into surface water. nih.govnih.gov

By integrating these parameters, fate models can simulate the behavior of this compound, helping to assess its potential risk to aquatic ecosystems and groundwater resources. researchgate.netstone-env.com

Future Directions and Emerging Research Avenues for Propyl 4 Sulfamoylbenzoate Chemistry

Innovations in Synthetic Methodologies and Process Optimization

The synthesis of sulfamoylbenzoic acid derivatives, the foundational structures for propyl 4-sulfamoylbenzoate, is an area ripe for innovation. Current methods often involve multi-step processes that can be time-consuming and may generate significant waste. Future research is anticipated to focus on the development of more efficient, scalable, and environmentally friendly synthetic routes.

Key areas of innovation may include:

Catalytic Systems: The development of novel catalysts could enable more direct and selective synthetic pathways. For instance, new catalytic systems may facilitate the direct sulfamoylation of benzoic acid esters, bypassing the need for harsher reagents.

Flow Chemistry: The application of continuous flow technologies offers the potential for improved reaction control, enhanced safety, and easier scalability. This approach could lead to higher yields and purity of this compound and related compounds.

Green Chemistry Principles: A significant push towards sustainable chemistry will likely drive the adoption of greener solvents, reagents, and reaction conditions. This includes exploring enzymatic catalysis and biocatalytic routes for the synthesis of these compounds.

Synthetic ApproachPotential AdvantagesResearch Focus
Novel CatalysisHigher selectivity, milder reaction conditions, reduced byproducts.Development of metal-based or organocatalysts for direct sulfamoylation.
Flow ChemistryImproved process control, enhanced safety, easier scale-up.Optimization of reaction parameters in continuous flow reactors.
Green ChemistryReduced environmental impact, use of renewable resources.Exploration of biodegradable solvents and biocatalytic methods.

Elucidation of Novel Chemical Reactivities and Reaction Discoveries

The chemical reactivity of this compound is a largely unexplored domain. The presence of the sulfamoyl and ester functional groups suggests a rich and diverse chemistry waiting to be discovered. Future research will likely focus on understanding and harnessing this reactivity to create novel molecules and materials.

Potential avenues for exploration include:

Functional Group Transformations: Investigating the selective transformation of the sulfamoyl and ester moieties could lead to the synthesis of a wide range of new derivatives with unique properties.

Cross-Coupling Reactions: The aromatic ring of this compound could serve as a scaffold for various cross-coupling reactions, enabling the construction of complex molecular architectures.

Polymerization: The bifunctional nature of this compound could be exploited in the development of novel polymers with tailored properties for specific applications.

Advanced Computational Approaches for Predictive Modeling and Mechanism Elucidation

Computational chemistry is becoming an indispensable tool in modern chemical research. The application of advanced computational models to this compound can provide deep insights into its structure, properties, and reactivity, thereby guiding experimental efforts.

Future computational studies are likely to focus on:

Predictive Modeling: Using quantum mechanical calculations and molecular dynamics simulations to predict the physicochemical properties, spectral characteristics, and biological activity of this compound and its derivatives.

Mechanism Elucidation: Employing computational methods to unravel the detailed mechanisms of reactions involving this compound, which can aid in the optimization of reaction conditions and the design of more efficient synthetic routes.

Virtual Screening: Utilizing computational docking and virtual screening techniques to identify potential biological targets and applications for this compound in areas such as drug discovery.

Computational MethodApplicationExpected Outcome
Quantum MechanicsPrediction of electronic structure and reactivity.Accurate prediction of reaction pathways and transition states.
Molecular DynamicsSimulation of molecular motion and interactions.Understanding of conformational preferences and solvent effects.
Virtual ScreeningIdentification of potential biological targets.Discovery of new therapeutic applications for derivatives.

Expansion of Materials Science Applications and Functional Design

The unique molecular structure of this compound makes it an attractive building block for the design of advanced functional materials. The interplay between molecular structure, self-assembly, and material properties is a key area of research. nih.gov

Emerging applications in materials science may include:

Organic Electronics: The aromatic and electron-withdrawing nature of the sulfamoyl group could be beneficial for applications in organic electronics, such as in the design of new organic semiconductors or dielectrics. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylate and sulfamoyl groups can act as ligands for metal ions, enabling the construction of novel coordination polymers and MOFs with potential applications in gas storage, separation, and catalysis.

Liquid Crystals: The rigid core and flexible propyl chain of the molecule suggest that its derivatives could exhibit liquid crystalline properties, which are valuable for display technologies and optical sensors.

Strategies for Environmental Fate Mitigation and Sustainable Chemical Design

As with any chemical compound, understanding and mitigating the potential environmental impact of this compound is crucial. Future research in this area will focus on its environmental fate and the development of more sustainable alternatives.

Key strategies include:

Biodegradation Studies: Investigating the biodegradability of this compound to understand its persistence in the environment and to identify potential degradation pathways.

Ecotoxicity Assessment: Evaluating the potential toxicity of the compound and its degradation products to various organisms to assess its environmental risk.

Sustainable Design: Applying the principles of green chemistry to design new derivatives of this compound with improved biodegradability and reduced environmental impact, without compromising their desired functionality. This includes designing novel synthetic phenolic antioxidants with low toxicity and reduced potential for environmental pollution. nih.gov

Q & A

Q. Q1: What are the recommended analytical methods for characterizing the purity and structural integrity of Propyl 4-sulfamoylbenzoate in synthetic batches?

Methodological Answer: To ensure accurate characterization, use high-performance liquid chromatography (HPLC) with UV detection for purity assessment, coupled with mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to verify the sulfamoyl and propyl ester functionalities. For quantitative analysis, validate methods using certified reference standards (if available) and report relative standard deviations (RSDs) for reproducibility .

Q. Q2: How should researchers design stability studies to evaluate this compound under varying storage conditions?

Methodological Answer: Adopt an accelerated stability testing protocol per ICH guidelines, exposing the compound to controlled conditions (e.g., 40°C/75% RH for 6 months). Use HPLC to monitor degradation products and kinetic modeling to predict shelf life. Include controls for photostability (ICH Q1B) and assess hygroscopicity via dynamic vapor sorption (DVS). Report deviations using error propagation models to ensure data robustness .

Advanced Research Questions

Q. Q3: What experimental strategies can resolve contradictions in reported bioactivity data for this compound across different cell lines?

Methodological Answer: Systematically evaluate variables such as cell passage number, culture media composition, and assay endpoints (e.g., IC₅₀ vs. EC₅₀). Conduct dose-response curves with triplicate technical replicates and use ANOVA to identify inter-experimental variability. Cross-validate findings with orthogonal assays (e.g., Western blotting for target protein expression) and meta-analyze published data to isolate confounding factors .

Q. Q4: How can researchers optimize the synthetic yield of this compound while minimizing sulfonamide byproducts?

Methodological Answer: Employ design of experiments (DoE) to test variables like reaction temperature, solvent polarity, and catalyst loading. Use in-situ Fourier-transform infrared (FTIR) spectroscopy to monitor intermediate formation. Purify via recrystallization or column chromatography, and characterize byproducts using LC-MS/MS. Report yield optimization with Pareto charts to highlight significant factors .

Q. Q5: What methodologies are appropriate for assessing the potential toxicity of this compound in preclinical models?

Methodological Answer: Follow OECD guidelines for acute oral toxicity (Test Guideline 423) and repeat-dose 28-day studies (TG 407). Use histopathology, hematology, and serum biochemistry to evaluate organ-specific effects. For genotoxicity, conduct Ames tests (bacterial reverse mutation) and micronucleus assays. Ensure dose selection aligns with pharmacokinetic data to avoid overexposure artifacts .

Data Analysis and Reproducibility

Q. Q6: How should researchers address batch-to-batch variability in this compound synthesis when reporting pharmacological data?

Methodological Answer: Implement quality-by-design (QbD) principles, documenting critical quality attributes (CQAs) such as impurity profiles and crystallinity. Use multivariate analysis (e.g., PCA) to correlate batch variability with bioactivity. Include batch-specific metadata in publications and provide raw data in supplementary materials for independent validation .

Q. Q7: What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous biological systems?

Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) with bootstrapping to estimate confidence intervals. For heterogeneous systems (e.g., patient-derived organoids), use mixed-effects models to account for intra- and inter-sample variability. Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize significance .

Mechanistic and Translational Research

Q. Q8: What techniques can elucidate the metabolic pathways of this compound in mammalian systems?

Methodological Answer: Use radiolabeled (¹⁴C) compound tracing combined with LC-MS/MS to identify phase I/II metabolites. Perform incubations with hepatic microsomes and recombinant enzymes (e.g., CYP450 isoforms) to map metabolic enzymes. Validate findings with CRISPR-edited cell lines lacking specific metabolic pathways .

Q. Q9: How can researchers model the tissue-specific distribution of this compound in vivo?

Methodological Answer: Employ physiologically based pharmacokinetic (PBPK) modeling, parameterized with data from tissue homogenate binding assays and plasma protein binding studies. Validate with quantitative whole-body autoradiography (QWBA) in rodents. Adjust models for interspecies differences using allometric scaling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.